molecular formula C12H15Cl2NO B4660396 N-tert-butyl-2-(3,4-dichlorophenyl)acetamide

N-tert-butyl-2-(3,4-dichlorophenyl)acetamide

Cat. No.: B4660396
M. Wt: 260.16 g/mol
InChI Key: SYVVEOYBUAWZMM-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C12H15Cl2NO and its molecular weight is 260.16 g/mol. The purity is usually 95%.
The exact mass of the compound N-(tert-butyl)-2-(3,4-dichlorophenyl)acetamide is 259.0530695 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-bonding Patterns and Molecular Structure

Research on similar compounds, such as N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide and others, has focused on their hydrogen-bonding patterns and molecular structures. These studies provide insights into the intermolecular interactions and structural conformations that are critical for understanding the chemical properties and potential applications of these compounds in scientific research (López et al., 2010).

Quantum Chemical Calculations and Spectroscopic Properties

Advanced quantum chemical calculations have been performed on similar compounds to determine their conformation, vibrational spectroscopic properties, electronic features, and thermodynamic properties. These studies utilize techniques like density functional theory (DFT) and help in predicting molecular behavior and reactivity, which are essential for various scientific applications (Choudhary et al., 2014).

Synthesis and Optoelectronic Properties

Research into the synthesis and optoelectronic properties of similar compounds, such as malononitrile-modified acenes, reveals their potential application in fields like materials science and photonics. These studies contribute to understanding how chemical modifications impact the electronic and photophysical properties of these compounds (Zhai et al., 2018).

Molecular Electrostatic Potential and Reactivity

Investigations into the molecular electrostatic potential and reactivity of related compounds provide crucial information for predicting sites of electrophilic and nucleophilic attacks. This information is vital for designing molecules with specific reactivities, which can be applied in various chemical synthesis and drug design processes (Choudhary et al., 2014).

N

MR and Infrared Spectroscopy StudiesNMR (Nuclear Magnetic Resonance) and infrared spectroscopy studies on similar compounds, such as N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides, provide valuable insights into the chemical shifts and structural attributes of these molecules. Such spectroscopic analyses are crucial for understanding the electronic environment and functional group characteristics of the compounds, which are important for their application in various scientific fields (Gowda & Gowda, 2007).

Photocatalytic Transformation Studies

Studies on the photocatalytic transformation of compounds containing tert-butyl groups, like salbutamol, provide insights into the environmental degradation and potential detoxification pathways of similar compounds. These investigations are essential for environmental chemistry and pollution control, where understanding the degradation mechanism of chemical compounds under specific conditions is crucial (Sakkas et al., 2007).

Chemoselective Synthesis Applications

The chemoselective synthesis of molecules, such as N-(2-Hydroxyphenyl)acetamide, using enzymatic catalysts like lipases, showcases the potential application of similar compounds in organic synthesis. Such studies contribute to the development of selective and efficient synthetic routes for complex molecules, which are valuable in pharmaceutical and chemical industries (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-tert-butyl-2-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-12(2,3)15-11(16)7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVVEOYBUAWZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.